p-Amino enanthophenone
Description
p-Aminoacetophenone (CAS 99-92-3), also known as 4-acetylaniline, is a para-substituted aromatic ketone with the molecular formula C₈H₉NO and a molar mass of 135.16 g/mol . It is characterized by a phenyl ring bearing both an acetyl group (-COCH₃) and an amino group (-NH₂) in the para position. Physical properties include a melting point of 103–107°C and a density of 0.77 g/cm³ .
Properties
CAS No. |
53033-83-3 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
1-(4-aminophenyl)heptan-1-one |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10H,2-6,14H2,1H3 |
InChI Key |
RPQVIDVZOLKLQP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)N |
Other CAS No. |
53033-83-3 |
Related CAS |
63834-37-7 (hydrochloride) |
Synonyms |
4-aminoheptanoylphenone 4-aminoheptanoylphenone hydrochloride para-aminoheptanoylphenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of p-aminoacetophenone and related compounds:
Structural Insights :
- p-Aminoacetophenone: The acetyl group enhances lipophilicity compared to polar substituents like -COOH or -OH in other analogs.
- p-Amino benzoic acid: The carboxylic acid group increases water solubility and enables salt formation, critical for pharmaceutical formulations .
- p-Amino salicylic acid: The hydroxyl group adjacent to the -COOH facilitates hydrogen bonding, influencing drug-polymer interactions .
- p-Amino phenol: The hydroxyl group makes it a strong reducing agent, prone to oxidation in air .
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